4-Pyridinepropanamine,alpha-methyl-(9CI)

Vue d'ensemble

Description

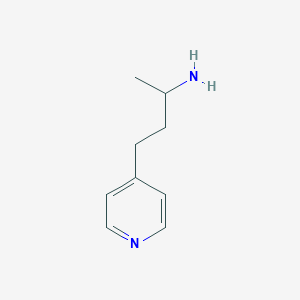

4-(3-Aminobutyl)pyridine is a versatile chemical compound that has garnered significant interest in various scientific fields. This compound consists of a pyridine ring substituted with a 3-aminobutyl group, making it a valuable building block in organic synthesis and pharmaceutical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Aminobutyl)pyridine typically involves the reaction of pyridine with 3-aminobutyl halides under basic conditions. One common method is the nucleoph

Activité Biologique

4-Pyridinepropanamine, alpha-methyl-(9CI), also known as 4-aminopyridine (4-AP), is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

4-AP is an organic compound with the formula CHN. It is a pyridine derivative characterized by an amino group at the 4-position. Its structural formula is as follows:

The primary mechanism of action of 4-AP involves the blockade of voltage-gated potassium channels. By inhibiting these channels, 4-AP prolongs action potentials in neurons and enhances neurotransmitter release at synapses. This property is particularly beneficial in conditions where neuronal conduction is impaired, such as multiple sclerosis (MS) and spinal cord injuries.

Key Mechanisms:

- Potassium Channel Blockade : Increases action potential duration and neurotransmitter release.

- Calcium Channel Activation : Enhances synaptic function by increasing intracellular calcium levels independently of potassium channel activity.

1. Neurological Effects

4-AP has been extensively studied for its effects on neurological disorders. It has shown efficacy in improving walking ability in patients with MS by enhancing nerve conduction.

- Clinical Findings : A long-term study indicated that 80-90% of MS patients who initially responded to 4-AP maintained benefits over time, although it does not halt disease progression .

2. Convulsant Activity

Due to its ability to increase neuronal excitability, 4-AP is also utilized in research to induce seizures in animal models. This property aids in evaluating potential antiseizure medications .

3. Reversal of Tetrodotoxin Poisoning

Research has demonstrated that 4-AP can reverse the effects of tetrodotoxin poisoning in animal models, although its effectiveness in humans remains unverified .

Case Study 1: Multiple Sclerosis

A clinical trial involving MS patients treated with 4-AP showed a response rate between 29.5% to 80%. Patients reported significant improvements in mobility and overall quality of life .

Case Study 2: Spinal Cord Injury

Patients with spinal cord injuries receiving 4-AP therapy exhibited enhancements in sensory and motor functions, alongside reductions in spasticity and pain levels .

Research Findings

Recent studies have explored various analogs and derivatives of 4-AP to enhance its biological activity:

Propriétés

IUPAC Name |

4-pyridin-4-ylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-8(10)2-3-9-4-6-11-7-5-9/h4-8H,2-3,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLMKQKKMDYLMOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.